

4-Amino-2-bromonicotinic acid chemical properties

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Compound of Interest

Compound Name: 4-Amino-2-bromonicotinic acid

Cat. No.: B1379023

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An In-depth Technical Guide to **4-Amino-2-bromonicotinic Acid**: Properties, Reactivity, and Applications

Introduction

4-Amino-2-bromonicotinic acid is a trifunctional heterocyclic compound of significant interest to researchers and synthetic chemists. As a derivative of nicotinic acid (Vitamin B3), its pyridine core is adorned with three distinct functional groups: an amino group, a bromine atom, and a carboxylic acid. This unique arrangement provides a versatile platform for chemical modification, establishing it as a valuable building block in the synthesis of complex molecular architectures. Its utility is most pronounced in the fields of pharmaceutical development and material science, where it serves as a key intermediate for creating novel compounds with specific biological or physical properties.^{[1][2]} This guide offers a comprehensive overview of its chemical properties, reactivity, synthetic potential, and handling protocols, designed for professionals in drug discovery and chemical research.

Core Chemical and Physical Properties

The fundamental identity and characteristics of **4-Amino-2-bromonicotinic acid** are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source(s)
IUPAC Name	4-amino-2-bromopyridine-3-carboxylic acid	[2][3]
CAS Number	1060809-71-3	[2][3][4]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[3][5]
Molecular Weight	217.02 g/mol	[3][5]
Appearance	Off-white to light yellow solid/powder	[6]
SMILES	Nc1ccnc(Br)c1C(=O)O	[3]
InChI	InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H, (H2,8,9)(H,10,11)	[3]
Storage	Store in a dry, cool, well-ventilated place (2-8°C recommended), under an inert atmosphere, with the container tightly closed.	[5][6]

The presence of the polar amino and carboxylic acid groups suggests solubility in polar organic solvents and limited solubility in water.^[7] Purity levels for commercially available products are typically 95% or higher and can be confirmed by analytical methods upon request from suppliers.^[2]

Spectroscopic and Analytical Characterization

The structural elucidation of **4-Amino-2-bromonicotinic acid** and its derivatives relies on a suite of standard analytical techniques. Suppliers typically verify the compound's identity and purity using methods such as:

- Mass Spectrometry (LCMS or GCMS): To confirm the molecular weight (217.02 g/mol) and isotopic pattern characteristic of a monobrominated compound.

- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR, ^{13}C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The aromatic region of the ^1H NMR spectrum would be expected to show two distinct doublets corresponding to the two protons on the pyridine ring.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational frequencies of the functional groups, including N-H stretches from the amino group, a broad O-H stretch from the carboxylic acid, and C=O stretching vibrations.

While specific spectral data is often proprietary to the supplier, these analytical methods are standard for ensuring the quality of the reagent.[\[2\]](#)

Chemical Reactivity and Synthetic Potential

The true value of **4-Amino-2-bromonicotinic acid** lies in the differential reactivity of its three functional groups, which allows for selective and sequential modifications. This trifunctional nature makes it a powerful intermediate for building molecular complexity.

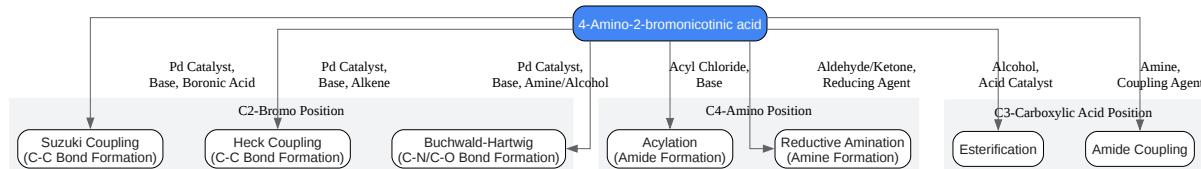
Reactivity of Functional Groups

- Amino Group (-NH₂): As a nucleophile, the amino group can readily undergo acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization to yield a diazonium salt, which can be subsequently converted into a variety of other functional groups.
- Bromo Group (-Br): The bromine atom at the 2-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.
[\[1\]](#)
- Carboxylic Acid Group (-COOH): This group can be converted into esters, amides, or acid chlorides. The formation of an amide bond is a cornerstone of medicinal chemistry, often used to link molecular fragments.

- Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring itself influences the reactivity of its substituents.

Strategic Synthetic Pathways

The distinct reactivity of each group enables a logical, stepwise approach to synthesis. For example, the carboxylic acid can be protected as an ester, followed by a Suzuki coupling at the bromine position, and finally, acylation of the amino group to build a complex, drug-like molecule.



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Caption: Key synthetic transformations of **4-Amino-2-bromonicotinic acid**.

Synthesis of 4-Amino-2-bromonicotinic Acid

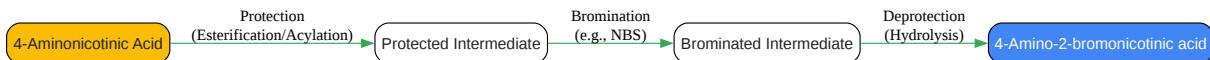
While detailed industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be devised from readily available precursors based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing nicotinic acid framework.

Proposed Synthetic Workflow

A logical route could start from 4-aminonicotinic acid, which itself can be synthesized from precursors like isoquinoline.^[8] The subsequent step would be a regioselective bromination.

Step-by-Step Methodology:

- Starting Material: Begin with 4-aminonicotinic acid.
- Protection (Optional): The carboxylic acid and amino groups may be protected to prevent side reactions and improve selectivity during bromination. For example, the carboxylic acid can be converted to a methyl or ethyl ester, and the amino group can be acetylated.
- Bromination: The protected 4-aminonicotinic acid derivative is subjected to bromination. A common reagent for this is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent. The directing effects of the amino and carboxyl groups will influence the position of bromination.
- Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis for the ester and amide) to yield the final product, **4-Amino-2-bromonicotinic acid**.
- Purification: The final compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.



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Caption: A plausible synthetic workflow for **4-Amino-2-bromonicotinic acid**.

Applications in Research and Development

The structural motifs present in **4-Amino-2-bromonicotinic acid** are found in numerous biologically active molecules, making it a valuable starting point for drug discovery and other fields.

- Pharmaceutical Synthesis: It serves as a crucial intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).^[9] Its derivatives have been explored for potential anti-inflammatory and antimicrobial properties.^{[1][7]} The ability to easily generate diverse libraries

of compounds through modification at its three functional groups makes it ideal for screening for new therapeutic agents.

- Agrochemicals: Similar to its use in pharmaceuticals, this compound acts as a precursor for developing new herbicides and pesticides, contributing to advanced crop protection strategies.[9]
- Material Science: Derivatives are being investigated for the development of coordination compounds, particularly with lanthanide ions, which can exhibit unique luminescent and magnetic properties.[1]

Safety, Handling, and Storage

Proper handling of **4-Amino-2-bromonicotinic acid** is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause harm.[2]

Hazard Information	Details	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[2][5]
Signal Word	Warning	[5][6]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[5][6]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5][6]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
- Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[10]
- Respiratory Protection: Use a NIOSH-approved respirator or dust mask if ventilation is inadequate or if dust is generated.[10]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6][11] Many suppliers recommend refrigeration (2-8°C) under an inert atmosphere to ensure long-term stability.[5] Available data on its chemical stability, reactivity, and toxicological properties is limited, underscoring the need for careful handling.[10]

Conclusion

4-Amino-2-bromonicotinic acid is a highly functionalized and versatile chemical building block. Its pyridine core, substituted with strategically placed amino, bromo, and carboxylic acid groups, offers a rich platform for synthetic diversification. This makes it an invaluable intermediate for medicinal chemists and material scientists aiming to construct novel and complex molecules. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount to unlocking its full potential in research and development.

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